2-bromoacridone

Multidrug resistance reversal Acridone SAR Cancer chemotherapy

2-Bromoacridone (CAS 7497-54-3, C₁₃H₈BrNO, MW 274.11 g/mol) is a brominated acridone heterocycle distinguished by a bromine atom at the C-2 position of the acridone nucleus. This substitution is not functionally neutral: structure–activity relationship (SAR) studies demonstrate that introducing bromine at C-2 of the acridone scaffold significantly increases both intrinsic cytotoxicity and the capacity to reverse multidrug resistance (MDR) relative to the unsubstituted parent acridone.

Molecular Formula C13H8BrNO
Molecular Weight 274.11 g/mol
CAS No. 7497-54-3
Cat. No. B3056876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromoacridone
CAS7497-54-3
Molecular FormulaC13H8BrNO
Molecular Weight274.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C13H8BrNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-7H,(H,15,16)
InChIKeyDKFRCJAPAAFCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoacridone (CAS 7497-54-3) for MDR Reversal & DNA-Targeted Probes: Key Comparator Data


2-Bromoacridone (CAS 7497-54-3, C₁₃H₈BrNO, MW 274.11 g/mol) is a brominated acridone heterocycle distinguished by a bromine atom at the C-2 position of the acridone nucleus. This substitution is not functionally neutral: structure–activity relationship (SAR) studies demonstrate that introducing bromine at C-2 of the acridone scaffold significantly increases both intrinsic cytotoxicity and the capacity to reverse multidrug resistance (MDR) relative to the unsubstituted parent acridone [1]. Beyond oncology, the C-2 bromine redirects DNA-binding specificity from duplex to triplex DNA, enabling selective triplex-targeted fluorescent probe design — a property absent in non-brominated acridine/acridone analogs [2]. These quantifiable, position-dependent effects establish 2-bromoacridone as a chemically defined functional building block rather than a generic acridone congener.

Why Unsubstituted Acridone or Alternative Acridine Derivatives Cannot Substitute for 2-Bromoacridone


Procurement decisions involving acridone-based MDR modulators or DNA-targeted probes cannot rely on simple scaffold equivalence. Direct head-to-head SAR evidence shows that replacing the hydrogen at C-2 of the acridone nucleus with a bromine atom markedly increases cytotoxic and MDR-reversal potency, while N10-alkylation further modulates the magnitude of this effect [1]. Conversely, substituting the C-2 bromine with a methoxy group yields compounds with distinctly different potency profiles (e.g., C-4 methoxy substitution exhibiting the highest anti-MDR activity in one series), underscoring that position and identity of the substituent are critical activity determinants [2]. Additionally, the C-2 bromine confers selectivity for triplex over duplex DNA — a biophysical property that unsubstituted acridine or 9(10H)-acridone cannot replicate [3]. Interchanging compounds without the C-2 bromine therefore risks loss of both potency and target selectivity.

2-Bromoacridone vs. Comparators: Quantitative Differentiation Evidence for Procurement Decisions


C-2 Bromine Substitution Increases Cytotoxic and Anti-MDR Activity vs. Unsubstituted Acridone

A systematic SAR study of 19 N10-substituted acridone derivatives demonstrated that replacing the hydrogen atom at position C-2 of the acridone nucleus with a bromine atom significantly increases both direct cytotoxicity and the ability to reverse vinblastine (VLB) resistance in MDR KBChR-8-5 cells [1]. The study explicitly states that the C-2 bromine substitution 'increased the cytotoxic and anti-MDR activities' relative to the unsubstituted parent scaffold [1]. While the published abstract does not provide fold-change values for the bromine-for-hydrogen substitution in isolation, the N10-alkylated 2-bromoacridones as a series enhanced VLB cytotoxicity by 3.8- to 34-fold in KBChR-8-5 cells, compared to 1.25- to 1.9-fold enhancement by the standard modulator verapamil at comparable concentrations [1][2].

Multidrug resistance reversal Acridone SAR Cancer chemotherapy P-glycoprotein modulation

N10-Alkylated 2-Bromoacridones Show DNA Binding Affinity (K = 0.3–3.9 × 10⁵ M⁻¹) Quantified by Spectrophotometric Titration

DNA binding studies of N10-alkylated 2-bromoacridones using spectrophotometric titrations with Calf Thymus DNA (CT DNA) yielded binding constants (K) ranging from 0.3 to 3.9 × 10⁵ M⁻¹, with associated hypochromism of 28–54% [1]. The most active compound in this series, compound 9, exhibited a binding affinity of K = 0.39768 × 10⁵ M⁻¹ [1]. Molecular dynamics simulations confirmed that these 2-bromoacridone derivatives bind DNA via intercalation, with compound 9 showing a relative binding energy of −21.02 kJ mol⁻¹ [1]. These quantitative binding parameters provide a direct benchmark for comparing the DNA-targeting capacity of 2-bromoacridone-derived chemotypes against other intercalators.

DNA intercalation Spectrophotometric titration Drug-DNA interaction Binding constant

C-2 Bromine Redirects DNA Binding Selectivity from Duplex to Triplex DNA — A Property Absent in Unsubstituted Acridine

A bifunctional fluorophore conjugate bearing a 2-bromoacridine moiety was synthesized and evaluated for DNA structure selectivity using a photoelectron transfer (PET) assay [1]. Acridine itself is well-established as a duplex DNA intercalator; however, the introduction of a bulky bromine atom at position C-2 redirects binding specificity toward triplex DNA [1]. The 2-bromoacridine-linked fluorophore conjugate demonstrated good selectivity for the triplex DNA target sequence d(T*A·T)₂₀ compared with double-stranded d(T·A)₂₀, single-stranded dT₂₀, or d(G/A)₁₉ DNA sequences [1]. This represents a qualitative switch in DNA recognition mode directly attributable to the C-2 bromine substituent.

Triplex DNA sensing Fluorescent probe DNA structure selectivity Bromoacridine

Synthetic Accessibility via Ullmann Condensation from p-Bromoaniline Enables Defined N10-Derivatization

The parent 2-bromoacridone (compound 1) is prepared by Ullmann condensation of o-chlorobenzoic acid with p-bromoaniline, followed by cyclization [1]. This convergent synthetic route installs the bromine atom at C-2 from the aniline precursor, avoiding post-cyclization electrophilic bromination that can yield mixture of regioisomers or require harsh conditions [1][2]. The resulting 2-bromoacridone serves as a well-defined scaffold for subsequent N10-alkylation under phase-transfer catalysis, enabling systematic diversification at the N10 position while preserving the C-2 bromine [1]. In contrast, bromination of pre-formed acridone (e.g., using Br₂ or NBS) can produce complex mixtures of mono- and di-brominated products, as documented in bromination studies of acridones in chloroform [2].

Ullmann condensation Acridone synthesis Building block Derivatization

Anti-Calmodulin Activity Positively Correlates with Anti-MDR Potency — Validating the Pharmacological Rationale for 2-Bromoacridone Selection

The ability of N10-substituted 2-bromoacridones to inhibit calmodulin-dependent cyclic AMP phosphodiesterase (PDE) was quantitatively determined, and the results revealed a strong positive correlation between anti-calmodulin activity and both direct cytotoxicity and anti-MDR activity in KBChR-8-5 cells [1]. This mechanistic correlation provides a biochemical rationale for the observed MDR-reversal effects: compounds with higher calmodulin inhibitory potency consistently showed greater enhancement of VLB cytotoxicity [1][2]. The calmodulin–PDE assay thus serves as a tractable biochemical screen for prioritizing 2-bromoacridone derivatives, offering procurement-relevant guidance: candidate compounds with demonstrated anti-calmodulin activity are more likely to exhibit potent MDR reversal.

Calmodulin inhibition Phosphodiesterase assay MDR mechanism SAR validation

Evidence-Backed Application Scenarios for Procuring 2-Bromoacridone (CAS 7497-54-3)


Lead Scaffold for N10-Alkylated MDR-Reversal Agents with Defined Potency Benchmarks

2-Bromoacridone is the validated parent scaffold for synthesizing N10-substituted acridones with demonstrated MDR-reversal activity. As shown in Section 3, the resulting N10-alkylated-2-bromoacridones enhance vinblastine cytotoxicity in MDR KBChR-8-5 cells by 3.8- to 34-fold, outperforming verapamil (1.25- to 1.9-fold) by up to ~18-fold [1]. Procurement of 2-bromoacridone enables medicinal chemistry teams to access this defined chemotype with pre-established SAR: the C-2 bromine is required for the increased cytotoxic and anti-MDR activities, and N10-alkylation further tunes potency. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 1.

DNA-Intercalating Probe Development with Quantified Binding Parameters (K, Hypochromism)

N10-alkylated 2-bromoacridones exhibit well-characterized DNA binding properties: spectrophotometric titrations with CT DNA yield binding constants of K = 0.3–3.9 × 10⁵ M⁻¹ and hypochromism of 28–54%, with the lead compound 9 showing K = 0.39768 × 10⁵ M⁻¹ and a binding energy of −21.02 kJ mol⁻¹ [2]. These quantitative benchmarks allow researchers to compare new 2-bromoacridone-derived probes directly against reference intercalators. Procurement of 2-bromoacridone as a starting material is justified when the experimental objective requires a DNA-targeted agent with documented, reproducible binding parameters derived from the C-2 brominated scaffold. This scenario is directly supported by the quantitative evidence in Section 3, Evidence Item 2.

Triplex-DNA-Selective Fluorescent Sensor Construction

The C-2 bromine atom of 2-bromoacridone redirects DNA binding from duplex (characteristic of unsubstituted acridine) to triplex DNA, as demonstrated by a 2-bromoacridine-linked fluorophore conjugate that selectively recognizes triplex d(T*A·T)₂₀ over duplex, single-stranded, and mixed-sequence DNA [3]. This unique selectivity profile makes 2-bromoacridone an essential building block for constructing triplex-DNA-specific fluorescent probes — an application that non-brominated acridine/acridone analogs cannot fulfill. Procurement of 2-bromoacridone is indicated when the project goal is selective triplex DNA detection rather than generic duplex intercalation. This scenario is directly supported by the evidence in Section 3, Evidence Item 3.

Regiospecifically Brominated Building Block for Acridone Library Synthesis

The synthesis of 2-bromoacridone via Ullmann condensation of p-bromoaniline and o-chlorobenzoic acid provides regiospecific installation of bromine at C-2, avoiding the regioisomeric mixtures that can result from direct electrophilic bromination of acridone [1][4]. This structurally defined intermediate can be subsequently N10-alkylated under phase-transfer conditions to generate diverse derivative libraries while preserving the C-2 bromine. Procurement of 2-bromoacridone from sources using this route ensures a single, well-characterized regioisomer suitable for reproducible SAR exploration and scale-up. This scenario is directly supported by the evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 2-bromoacridone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.